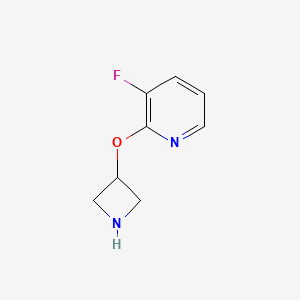

2-(Azetidin-3-yloxy)-3-fluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9FN2O |

|---|---|

Molecular Weight |

168.17 g/mol |

IUPAC Name |

2-(azetidin-3-yloxy)-3-fluoropyridine |

InChI |

InChI=1S/C8H9FN2O/c9-7-2-1-3-11-8(7)12-6-4-10-5-6/h1-3,6,10H,4-5H2 |

InChI Key |

KIEFBJXGZLUYCV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OC2=C(C=CC=N2)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azetidin 3 Yloxy 3 Fluoropyridine and Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, 2-(azetidin-3-yloxy)-3-fluoropyridine, reveals that the most logical and strategically sound disconnection is at the C-O ether linkage. This bond is formed between the pyridine (B92270) ring and the azetidine (B1206935) ring. This disconnection simplifies the complex target into two more readily accessible precursor molecules.

The primary disconnection of the aryl ether bond points to two key building blocks: a nucleophilic azetidine component and an electrophilic pyridine component.

3-Hydroxyazetidine : This small, strained heterocycle provides the azetidin-3-yloxy motif. Due to the reactivity of the secondary amine, it is typically used in its N-protected form, most commonly as N-Boc-3-hydroxyazetidine. The tert-butoxycarbonyl (Boc) group serves to prevent N-arylation side reactions and can be readily removed in a final step.

2,X-Difluoropyridines : The electrophilic partner is a suitably activated pyridine ring. For the synthesis of the target compound, 2,3-difluoropyridine (B50371) is the specific precursor. The fluorine atoms act as excellent leaving groups for nucleophilic aromatic substitution (SNAr), and their positions on the pyridine ring are crucial for directing the regiochemical outcome of the reaction.

This retrosynthetic approach allows for a convergent synthesis, where the two key precursors are prepared separately and then coupled in a late-stage etherification reaction.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Ether Formation

The formation of the 2-(azetidin-3-yloxy) linkage is almost universally accomplished via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective due to the electron-deficient nature of the pyridine ring, which is further activated by the presence of fluorine substituents.

The core synthetic step involves the direct O-arylation of N-protected 3-hydroxyazetidine with a difluoropyridine. In this reaction, the alkoxide, generated from the hydroxyl group of the azetidine by a base, acts as the nucleophile. It attacks the electron-deficient pyridine ring, displacing one of the fluorine atoms as a fluoride (B91410) ion. This method is advantageous due to its high atom economy and the commercial availability of the required fluoroaromatic compounds. acs.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is a hallmark of the SNAr mechanism.

The regioselectivity of the SNAr reaction on difluoropyridines is a critical consideration. The pyridine ring nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.

In the case of 2,3-difluoropyridine, the C2 position is significantly more activated towards nucleophilic attack than the C3 position. This is because the negative charge in the Meisenheimer intermediate formed by attack at C2 can be delocalized directly onto the electronegative ring nitrogen. Attack at the C3 position does not allow for such stabilization. Consequently, the reaction of an alkoxide with 2,3-difluoropyridine proceeds with high regioselectivity to yield the 2-substituted product. baranlab.org Computational studies on similar dihalosubstituted heterocyclic systems confirm that the regioselectivity is governed by the relative stability of the transition states leading to the different isomers. researchgate.netwuxiapptec.com

The efficiency of the SNAr etherification is highly dependent on the reaction conditions. Key parameters that are frequently optimized include the choice of base, solvent, and temperature.

Base : A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of the azetidine precursor to form the nucleophilic alkoxide. Sodium hydride (NaH) is a commonly used base for this transformation. chemicalbook.com Other bases such as potassium hexamethyldisilazide (KHMDS) have also proven effective in similar O-arylations. acs.org

Solvent : The reaction is typically performed in a polar aprotic solvent, which can solvate the cation of the base but does not interfere with the nucleophile. Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are excellent choices as they can accelerate SNAr reactions. acs.orgchemicalbook.com

Temperature : The reaction temperature is optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions. Reactions are often initiated at a low temperature (e.g., 0 °C) during the addition of the base and then allowed to warm to room temperature or gently heated to drive the reaction to completion. acs.orgchemicalbook.com

The following table summarizes typical conditions used for SNAr O-arylation reactions involving fluorinated heterocycles and alcohols.

| Parameter | Common Reagents/Conditions | Rationale |

| Nucleophile | N-Boc-3-hydroxyazetidine | Protected alcohol prevents N-arylation. |

| Electrophile | 2,3-Difluoropyridine | Activated system for SNAr; F is a good leaving group. |

| Base | Sodium Hydride (NaH), KHMDS | Strong, non-nucleophilic; generates the alkoxide. acs.orgchemicalbook.com |

| Solvent | DMF, DMSO, THF | Polar aprotic; stabilizes intermediates and accelerates the reaction. acs.orgchemicalbook.com |

| Temperature | 0 °C to Room Temperature (or higher) | Controlled conditions to balance reaction rate and selectivity. |

Synthesis of Key Azetidine Precursors

A common and efficient route to N-Boc-3-hydroxyazetidine starts from 1-benzhydrylazetidin-3-ol. The synthesis involves two main steps:

Debenzylation : The benzhydryl protecting group is removed via catalytic hydrogenation. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com

Boc Protection : The resulting free secondary amine of azetidin-3-ol (B1332694) is then protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the desired N-Boc-3-hydroxyazetidine. chemicalbook.com

An alternative route begins with more fundamental starting materials like epichlorohydrin (B41342). google.com This multi-step process involves:

Ring-opening of epichlorohydrin with an amine.

Subsequent cyclization to form the azetidine ring.

Protection of the nitrogen atom with a Boc group. google.com

These methods provide reliable access to the key azetidine precursor, enabling its use in the subsequent SNAr coupling reaction.

Cyclization Reactions for Azetidine Ring Formation

Intramolecular cyclization is a cornerstone of azetidine synthesis. A prevalent method involves the SN2 reaction of a 3-halopropyl amine derivative, where the nitrogen atom acts as a nucleophile, attacking the carbon bearing a leaving group to form the azetidine ring. studyx.ai Another approach is the intramolecular aminolysis of 3,4-epoxy amines, which can be catalyzed by Lewis acids like lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)3) to yield 3-hydroxyazetidines. nih.govfrontiersin.org This method is notable for its regioselectivity and tolerance of various functional groups. frontiersin.org

Recent advancements have introduced novel cyclization strategies. For instance, a gold-catalyzed intermolecular oxidation of alkynes has been developed for the stereoselective synthesis of azetidin-3-ones from chiral N-propargylsulfonamides. nih.gov This method avoids the use of potentially hazardous diazo compounds. nih.gov Additionally, a copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides offers a regioselective route to functionalized azetidines. nih.gov Palladium-catalyzed intramolecular C(sp³)–H amination has also emerged as a powerful tool for constructing functionalized azetidines. rsc.org

| Reaction Type | Key Reagents/Catalysts | Precursor | Product | Reference |

|---|---|---|---|---|

| Intramolecular SN2 | Base | 3-halopropyl amine | Azetidine | studyx.ai |

| Intramolecular Aminolysis | La(OTf)3 | cis-3,4-epoxy amine | 3-hydroxyazetidine | nih.govfrontiersin.org |

| Gold-Catalyzed Oxidative Cyclization | Gold(I) complex | N-propargylsulfonamide | Azetidin-3-one | nih.gov |

| Copper-Catalyzed Radical Cyclization | Copper photoredox catalyst | Ynamide | Azetidine | nih.gov |

| Palladium-Catalyzed C-H Amination | Palladium(II) catalyst | Alkyl amine with γ-C-H bond | Azetidine | rsc.org |

Strain-Release Reactions in Azetidine Synthesis

The inherent ring strain of azetidines can be harnessed as a driving force in their synthesis. rsc.org Strain-release reactions often start with highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), and proceed through cleavage of a strained bond to form the more stable azetidine ring. acs.orgchemrxiv.orgacs.org This approach allows for the modular and programmable synthesis of complex and stereopure azetidines. acs.orgnih.gov

One notable example is the strain-release-driven homologation of boronic esters. acs.org In this reaction, the generation of azabicyclo[1.1.0]butyl lithium, followed by trapping with a boronic ester and subsequent protonation, leads to a 1,2-migration and cleavage of the central C–N bond, affording a functionalized azetidinyl boronic ester. acs.org Another innovative method utilizes visible-light-driven radical strain-release photocatalysis, where ABBs react with radical intermediates to produce densely functionalized azetidines. chemrxiv.org Furthermore, a four-component strain-release-driven synthesis has been developed, leveraging the ring-opening of azabicyclo[1.1.0]butane to drive a nih.govnih.gov-Brook rearrangement/anion relay sequence for the modular construction of substituted azetidines. nih.gov

Ring expansion of smaller heterocycles, like aziridines, into azetidines also falls under the category of strain-release-driven synthesis. acs.orgresearchgate.net For example, a gold-catalyzed 4-exo-dig cyclization can facilitate the ring expansion of propargylic aziridines to stereoselectively form (Z)-alkylidene azetidines. acs.org

Stereoselective Synthesis of Azetidine Scaffolds

The stereocontrolled synthesis of azetidines is crucial for their application in medicinal chemistry. Several strategies have been developed to achieve high levels of stereoselectivity. One approach involves the use of chiral starting materials. For instance, enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogues have been prepared from a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime through a zinc-mediated asymmetric addition of allylic halides. nih.gov Another method utilizes the stereoselective rearrangement of chiral oxirane derivatives, promoted by superbases, to yield chiral azetidine derivatives. researchgate.net

Catalytic asymmetric methods are also prominent. A highly enantioselective synthesis of 2-azetine-carboxylates has been achieved using a copper(I) catalyst with a chiral sabox ligand, which can then be stereoselectively hydrogenated to form tetrasubstituted azetidine-2-carboxylate derivatives. nih.gov Additionally, metal-catalyzed asymmetric reduction of 2-azetinylcarboxylic acids has been employed to produce a library of 2-azetidinylcarboxylic acids. acs.org A one-pot synthesis of chiral azetidines has also been reported, starting from a chloroaldehyde and chiral amines, which proceeds with retention of stereochemistry. doi.org

| Strategy | Key Features | Example | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes enantiopure starting materials to control stereochemistry. | Synthesis of L-azetidine-2-carboxylic acid from a camphor sultam derivative. | nih.gov |

| Diastereoselective Rearrangement | Superbase-promoted rearrangement of chiral oxiranes. | Formation of chiral azetidine derivatives. | researchgate.net |

| Catalytic Asymmetric Synthesis | Employs chiral catalysts to induce enantioselectivity. | Copper(I)-sabox catalyzed [3+1]-cycloaddition for azetine synthesis. | nih.gov |

| Asymmetric Reduction | Metal-catalyzed reduction of prochiral precursors. | Reduction of 2-azetinylcarboxylic acids. | acs.org |

| One-Pot Diastereoselective Synthesis | Reaction of a chloroaldehyde with chiral amines. | Synthesis of chiral spiro-azetidinepiperidines. | doi.org |

Modern and Advanced Synthetic Strategies

Catalytic Approaches (e.g., Transition Metal-Catalyzed Etherification)

The synthesis of this compound specifically involves the formation of an ether linkage between the azetidine ring and the fluoropyridine moiety. Transition metal-catalyzed cross-coupling reactions are powerful methods for constructing such C-O bonds. Palladium-catalyzed N-arylation reactions, for instance, have been successfully used to couple aryl bromides with azetidine, demonstrating the feasibility of forming bonds to the azetidine nitrogen. researchgate.net While this is an N-arylation, similar principles can be applied to O-arylation (etherification).

Palladium catalysis has also been employed in the regioselective and stereospecific ring-opening of 2-arylazetidines with arylboronic acids, showcasing the versatility of palladium in manipulating the azetidine scaffold. acs.org Furthermore, palladium-catalyzed C-H arylation and azetidination of complex molecules like pentacyclic triterpenoids have been developed, indicating the potential for late-stage functionalization of azetidine-containing compounds. bohrium.comnih.gov

Application of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. atiner.grnih.gov In the context of synthesizing this compound and its analogues, these principles can be applied to various aspects of the synthetic route.

One key principle is waste prevention. nih.gov This can be achieved through the development of high-yielding reactions with high atom economy, minimizing the formation of byproducts. The use of catalytic methods, such as the transition metal-catalyzed reactions discussed above, is inherently greener than stoichiometric reactions as it reduces the amount of reagents needed. atiner.gr

Another important aspect is the use of safer solvents and reagents. Research into replacing hazardous solvents with more environmentally benign alternatives is ongoing. Additionally, developing synthetic routes that avoid toxic intermediates, such as the gold-catalyzed synthesis of azetidin-3-ones that bypasses the need for diazo compounds, is a significant step towards greener synthesis. nih.gov The use of microwave irradiation can also contribute to energy efficiency, another principle of green chemistry, by reducing reaction times and potentially improving yields. atiner.gr Furthermore, designing syntheses with fewer steps, for example, through one-pot reactions, reduces the consumption of resources and the generation of waste. nih.gov

Reactivity Profiles and Chemical Transformations of 2 Azetidin 3 Yloxy 3 Fluoropyridine

Reactivity at the Pyridine (B92270) Moiety

The pyridine ring in 2-(Azetidin-3-yloxy)-3-fluoropyridine is susceptible to various transformations, primarily involving the fluorine substituent and the aromatic ring itself.

Further Functionalization via Nucleophilic Substitution on the Pyridine Ring

The fluorine atom at the 3-position of the pyridine ring can be displaced by nucleophiles, a common reaction for fluorinated pyridines. This nucleophilic aromatic substitution (SNAr) is a key method for introducing a variety of functional groups. The reactivity of fluoropyridines in SNAr reactions is well-documented, with substitution often occurring at the 2- and 4-positions. nih.govacs.org In the case of 3-fluoropyridines, the success of the substitution can be influenced by the nature of the nucleophile and the reaction conditions. For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride (B91410) anion, demonstrating the feasibility of nucleophilic substitution on the pyridine ring. nih.govresearchgate.net Similarly, studies on pentafluoropyridine (B1199360) have shown that nucleophilic attack can occur selectively at different positions depending on the reaction conditions and the nucleophile used. rsc.org

Cross-Coupling Reactions at Fluorine- or Other Halogen-Substituted Positions

Cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org While direct cross-coupling at a C-F bond is challenging, it is not impossible, and methods for C-F bond activation are an active area of research. mdpi.com More commonly, the fluorine atom would first be replaced by a more reactive halogen, such as bromine or iodine, to facilitate standard cross-coupling protocols. For example, Sonogashira cross-coupling reactions have been successfully performed on 6-bromo-3-fluoro-2-cyanopyridine, indicating that a halogenated derivative of this compound could undergo similar transformations to introduce alkynyl groups. soton.ac.uk The Suzuki-Miyaura cross-coupling of 3-pyridyl triflates is another relevant example, suggesting an alternative activation strategy for the pyridine ring. researchgate.net Photoredox-mediated coupling reactions have also emerged as a method for the synthesis of 3-fluoropyridines, which could potentially be adapted for further functionalization. acs.org

Reactivity of the Azetidine (B1206935) Ring System

The four-membered azetidine ring is a strained system, which influences its reactivity. rsc.org This strain can be harnessed for various chemical transformations.

Derivatization of the Azetidine Nitrogen (e.g., N-protection/deprotection, N-alkylation)

The secondary amine of the azetidine ring is a key site for derivatization. Standard N-protection strategies, such as the use of a Boc (tert-butyloxycarbonyl) group, are commonly employed to modulate the reactivity of the nitrogen atom during synthesis. nih.gov This protecting group can be subsequently removed under acidic conditions. The unprotected nitrogen can then undergo a variety of reactions, including N-alkylation, N-acylation, and reductive amination, to introduce a wide array of substituents. The introduction of functional groups at this position can significantly alter the physicochemical properties of the molecule. For instance, late-stage modification of macrocyclic peptides containing a 3-aminoazetidine unit has been achieved through chemoselective deprotection and substitution at the azetidine nitrogen. nih.gov

Stability and Ring-Opening Pathways of the Azetidine Moiety

The ring strain of azetidines makes them susceptible to ring-opening reactions under certain conditions. nih.govmagtech.com.cnresearchgate.net These reactions can be initiated by nucleophiles or acids. The stability of the azetidine ring is influenced by the substituents on both the ring and the nitrogen atom. For example, acid-mediated intramolecular ring-opening has been observed in certain N-substituted azetidines. nih.gov The regioselectivity of nucleophilic ring-opening is often controlled by electronic and steric factors. magtech.com.cn While the azetidine ring in some contexts has shown high stability even under strongly acidic or basic conditions, its inherent strain remains a key factor in its chemical behavior. researchgate.net Photochemically generated azetidinols have also been shown to undergo ring-opening, highlighting another potential pathway for transformation. beilstein-journals.org It is important to consider the potential for ring-opening when designing synthetic routes or subjecting the molecule to harsh reaction conditions.

Cleavage and Modification of the Ether Linkage

The ether linkage connecting the pyridine and azetidine moieties is generally stable but can be cleaved under specific, often harsh, conditions. Aryl ether cleavage is a significant transformation in fields like lignin (B12514952) depolymerization and can be achieved through various catalytic methods. rsc.orgresearchgate.netrsc.org These methods often involve strong acids, bases, or metal catalysts. For instance, acid-catalyzed cleavage of aryl-ether bonds is a known process, though the mechanisms can be complex. acs.org Reductive cleavage using small-molecule thiols has also been explored. researchgate.net While these conditions might also affect other parts of the this compound molecule, targeted cleavage of the ether bond could be a potential strategy for synthesizing analogs with different linkers or for fragmenting the molecule.

Theoretical and Computational Investigations of 2 Azetidin 3 Yloxy 3 Fluoropyridine

Quantum Chemical Studies

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For 2-(Azetidin-3-yloxy)-3-fluoropyridine , these studies would provide invaluable insights into its intrinsic properties.

Electronic Structure Analysis (e.g., Charge Distribution, Frontier Orbitals)

An analysis of the electronic structure would elucidate the distribution of electrons within the molecule. This includes mapping the electrostatic potential to identify electron-rich and electron-deficient regions, which are key to understanding intermolecular interactions and reactivity. The calculation of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be essential. The energy and shape of these orbitals are critical in predicting the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO indicating the ability to accept electrons.

Conformational Analysis and Energy Minima

Due to the flexible azetidine (B1206935) ring and the ether linkage, This compound can exist in various spatial arrangements or conformations. A thorough conformational analysis would involve systematically exploring the molecule's potential energy surface to identify stable conformers and the energy barriers between them. Determining the global energy minimum, the most stable conformation, is crucial as it represents the most likely structure of the molecule under normal conditions.

Prediction of Spectroscopic Parameters Relevant to Structural Elucidation

Computational methods can predict various spectroscopic parameters that are vital for experimental structural elucidation. For instance, calculations can provide theoretical predictions of NMR (Nuclear Magnetic Resonance) chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. Additionally, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These predicted spectra can serve as a powerful tool for interpreting and confirming experimental data.

Mechanistic Studies of Reactions Involving this compound

Understanding how This compound participates in chemical reactions is another area where computational chemistry can provide deep insights.

Transition State Characterization and Reaction Pathway Elucidation

For any proposed reaction involving this molecule, computational methods can be used to identify the transition state structures, which are the high-energy intermediates that connect reactants and products. By characterizing these transition states and mapping the entire reaction pathway, researchers can gain a detailed understanding of the reaction mechanism. This includes identifying the sequence of bond-breaking and bond-forming events.

Molecular Modeling and Docking Studies in Research Contexts (e.g., for scaffold design)

Theoretical and computational investigations, particularly molecular modeling and docking studies, play a pivotal role in the rational design of novel therapeutic agents. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the constituent scaffolds—the azetidine ring and the 3-fluoropyridine (B146971) moiety—are of significant interest in medicinal chemistry. Computational studies on analogous structures provide valuable insights into how this compound might interact with biological targets and guide the design of new molecular entities.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is recognized for its ability to introduce conformational constraints and act as a versatile structural element in drug design. Molecular modeling studies have explored azetidine-derived amino acids, which have been shown to stabilize specific peptide conformations, such as γ-turns. nih.gov This contrasts with the five-membered proline ring, which tends to induce β-turns. nih.gov Such conformational control is crucial in the design of peptidomimetics and other molecules intended to interact with well-defined binding pockets. The inherent ring strain of azetidines also makes them attractive for creating unique three-dimensional structures, which is a key aspect of designing diverse compound libraries for high-throughput screening. nih.gov In silico analyses are frequently employed to assess the drug-like properties of azetidine-based scaffolds, ensuring that parameters such as molecular weight, lipophilicity, and polar surface area are within acceptable ranges for desired applications, including CNS-targeted agents. nih.gov

The 3-fluoropyridine scaffold is another privileged structural motif in drug discovery. The introduction of a fluorine atom to the pyridine (B92270) ring can significantly modulate the physicochemical properties of a molecule, including its pKa, metabolic stability, and binding affinity to target proteins. nih.gov Molecular docking studies are commonly used to predict the binding modes of fluorinated pyridine derivatives with various biological targets. For instance, docking studies on fluorinated chalcones and their corresponding 2-aminopyridine-3-carbonitrile derivatives have been used to investigate their potential as antitubercular agents by examining their interactions within the enzymatic pockets of thymidylate kinase. uel.ac.uk In one such study, a fluorinated derivative demonstrated a strong binding energy, which correlated with its potent in vitro activity. uel.ac.uk

Similarly, molecular docking has been instrumental in elucidating the structure-activity relationships of pyridine derivatives as anticancer agents. For example, studies on trimethoxyphenyl pyridine derivatives as tubulin inhibitors have used docking to confirm essential interactions, such as hydrogen bonding with key amino acid residues like CYS241, within the colchicine (B1669291) binding site. rsc.org

The combination of an azetidine moiety and a 3-fluoropyridine ring in this compound suggests its potential as a scaffold for designing inhibitors for a range of biological targets. Molecular modeling of this compound would likely focus on several key aspects:

Interaction Profiling: Docking studies to predict the binding orientation and affinity of the compound within the active sites of various enzymes or receptors. The fluorine atom, for example, could participate in favorable halogen bonding or other electrostatic interactions.

Pharmacokinetic Property Prediction: In silico models to estimate ADME (absorption, distribution, metabolism, and excretion) properties, guiding further optimization of the scaffold.

While direct computational data for this compound is limited, the extensive research on its constituent parts provides a strong foundation for its exploration as a valuable scaffold in drug discovery. The following table summarizes findings from docking studies on related pyridine-containing compounds, illustrating the utility of these computational methods.

Table 1: Molecular Docking Data for Structurally Related Pyridine Derivatives

| Compound Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Fluorinated 2-aminopyridine-3-carbonitrile | Thymidylate Kinase | A potent derivative showed a binding energy of -9.67 kcal/mol, consistent with its in vitro antitubercular activity. | uel.ac.uk |

| Trimethoxyphenyl Pyridine Derivatives | Tubulin (Colchicine Binding Site) | Successful compounds demonstrated key hydrogen bonding with CYS241 and favorable hydrophobic interactions. | rsc.org |

Applications in Chemical Research and Development of Methodologies

Utilization as a Synthetic Scaffold for Novel Chemical Entities

In medicinal chemistry and materials science, a synthetic scaffold is a core molecular structure upon which a variety of substituents can be systematically placed to create a library of new compounds. The 2-(Azetidin-3-yloxy)-3-fluoropyridine moiety is an exemplary scaffold, offering multiple points for chemical modification. The azetidine (B1206935) nitrogen can be readily functionalized, and the pyridine (B92270) ring can undergo further substitution, allowing for the systematic exploration of chemical space to develop new molecules with desired properties.

The development of new therapeutic agents heavily relies on understanding the relationship between a molecule's structure and its biological activity. Structure-Activity Relationship (SAR) studies involve synthesizing a series of related compounds (analogs) and evaluating their effects in biological assays. The this compound scaffold is well-suited for such studies.

Researchers can systematically modify the scaffold at distinct positions to probe interactions with a biological target. For instance, the secondary amine of the azetidine ring provides a convenient handle for introducing a wide array of substituents (R groups) through reactions like N-alkylation, N-acylation, or reductive amination. These modifications can alter the compound's polarity, size, and hydrogen bonding capacity, which are critical for target binding. The resulting derivatives can then be tested in in vitro models, such as enzyme inhibition assays or cell-based functional screens, to determine their potency (e.g., IC₅₀ values). The data from these assays allow chemists to build a comprehensive SAR model, guiding the design of more potent and selective molecules. nih.govnih.govmdpi.com

Table 1: Illustrative SAR Data for Hypothetical Derivatives of this compound

| Compound ID | R Group (Substitution on Azetidine Nitrogen) | Target Enzyme Inhibition (IC₅₀, nM) |

| Parent-01 | -H | >10,000 |

| Deriv-02 | -CH₃ | 5,800 |

| Deriv-03 | -CH₂CH₂Ph | 850 |

| Deriv-04 | -C(O)Ph-4-OCH₃ | 150 |

| Deriv-05 | -SO₂-Thiophene | 35 |

The this compound scaffold can also be used as a starting material for the synthesis of more complex, multi-ring structures known as polyheterocyclic systems. Such systems are prevalent in natural products and pharmaceuticals. The inherent reactivity of both the azetidine and pyridine rings can be exploited to construct fused or spirocyclic architectures. For example, the azetidine nitrogen can act as a nucleophile in intramolecular cyclization reactions to form fused ring systems. medwinpublishers.com Similarly, the pyridine ring can participate in cycloaddition reactions or be further annulated to build bicyclic and tricyclic frameworks, leading to novel chemical entities with unique three-dimensional shapes. researchgate.net

Radiochemistry and Isotopic Labeling Methodologies

Isotopic labeling, particularly with positron-emitting isotopes like fluorine-18 (B77423) ([¹⁸F]), is a cornerstone of modern medical imaging, specifically Positron Emission Tomography (PET). PET tracers allow for the non-invasive visualization and quantification of biological processes in real-time.

The presence of a fluorine atom on the pyridine ring makes this compound and its derivatives prime candidates for development as PET imaging probes. The challenge lies in efficiently incorporating the short-lived [¹⁸F] isotope (half-life ≈ 110 minutes) into the molecule. researchgate.net

One established method is nucleophilic aromatic substitution (SₙAr) via isotopic exchange . In this technique, the stable ¹⁹F atom on the pyridine ring is directly displaced by radioactive [¹⁸F]fluoride. This approach has been successfully applied to 2-fluoropyridine (B1216828) systems, with studies showing high radiochemical yields (RCY) at elevated temperatures. researchgate.net For example, labeling of substituted 2-fluoropyridines has achieved RCYs between 78-90%. researchgate.net

A more modern and versatile approach is late-stage radiofluorination , where the [¹⁸F] is introduced in one of the final steps of the synthesis. Copper-mediated radiofluorination has emerged as a powerful tool for this purpose. nih.govnih.govosti.gov This method typically involves a precursor molecule, such as an arylboronic acid pinacol (B44631) ester, which reacts with [¹⁸F]fluoride in the presence of a copper catalyst. This technique is often tolerant of various functional groups and has been optimized for automated radiopharmaceutical production. nih.govresearchgate.net

Table 2: Comparison of [¹⁸F]-Fluorination Methodologies for Pyridyl Scaffolds

| Methodology | Precursor Type | Typical Conditions | Advantages | Reference |

| Isotopic Exchange | Fluorinated Parent Compound | High Temperature (120-140 °C), K₂CO₃/K₂₂₂ | Simple precursor, high RCY | researchgate.net |

| Copper-Mediated | Boronic Acid Pinacol Ester | Cu(OTf)₂(py)₄, Base, 80-120 °C | Late-stage functionalization, broad substrate scope | nih.gov, researchgate.net |

Advanced Spectroscopic and Structural Elucidation Methodologies

The unambiguous determination of a molecule's chemical structure is fundamental to all aspects of chemical research. While standard techniques like 1D NMR (¹H and ¹³C) provide initial information, complex molecules often require more advanced methods for complete characterization.

For this compound and its derivatives, especially larger polyheterocyclic systems built upon it, 1D NMR spectra can suffer from signal overlap and ambiguity. Two-dimensional (2D) NMR spectroscopy provides a solution by spreading correlations between nuclei across a second frequency dimension, greatly enhancing resolution and providing connectivity information. nih.govnajah.edunih.gov

Key 2D NMR experiments for structural elucidation include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the mapping of proton networks within the azetidine and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to, providing a clear map of C-H single bonds.

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations (2-3 bonds) between protons and carbons. This is particularly crucial for establishing connectivity between different fragments of a molecule, such as linking the azetidine ring to the pyridine ring through the ether oxygen by observing a correlation from the azetidine C3-H to the pyridine C2.

¹⁹F-NMR: Given the presence of fluorine, ¹⁹F NMR and related 2D techniques like ¹H-¹⁹F HETCOR can confirm the fluorine's chemical environment and its coupling to nearby protons.

These techniques, used in concert, allow chemists to piece together the complete, unambiguous structure of the parent scaffold and any complex derivative synthesized from it. researchgate.net

Table 3: Expected Key NMR Correlations for this compound

| Technique | Correlating Nuclei | Information Gained |

| COSY | H4' ↔ H5'; H5' ↔ H6' | Connectivity within the pyridine ring |

| COSY | H2 ↔ H3; H4 ↔ H3 | Connectivity within the azetidine ring |

| HSQC | H2/H4 ↔ C2/C4 | Direct C-H bonds in the azetidine ring |

| HMBC | H3 ↔ C2' | Confirms the ether linkage (C-O-C bond) |

| HMBC | H4' ↔ C2', C6' | Confirms connectivity in pyridine ring |

Mass Spectrometry for Fragmentation Pathway Analysis and High-Resolution Characterization

While specific experimental mass spectrometry data for this compound is not extensively available in peer-reviewed literature, its fragmentation behavior can be predicted based on the established principles of mass spectrometry and the known fragmentation patterns of its constituent functional groups: the fluoropyridine ring, the azetidine ring, and the ether linkage. High-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating the elemental composition of the parent molecule and its fragments, providing a high degree of confidence in structural assignments.

Upon ionization, typically by electrospray ionization (ESI) to generate the protonated molecule [M+H]⁺, the molecule is expected to undergo a series of characteristic fragmentation reactions. The primary fragmentation pathways would likely involve the cleavage of the ether bond, fragmentation of the azetidine ring, and potential rearrangements.

The initial protonation is likely to occur at the basic nitrogen atom of the azetidine ring or the pyridine ring. The subsequent fragmentation would be driven by the stability of the resulting fragment ions and neutral losses. Key predicted fragmentation pathways include:

Alpha-cleavage adjacent to the ether oxygen: This could lead to the formation of a stabilized pyridinium (B92312) ion through the loss of the azetidine moiety.

Cleavage of the azetidine ring: The four-membered ring can undergo ring-opening followed by fragmentation, leading to the loss of small neutral molecules like ethene (C₂H₄).

Fragmentation of the fluoropyridine ring: While generally more stable due to aromaticity, the fluoropyridine ring can fragment under higher energy conditions, leading to the loss of HF or other small fragments.

A hypothetical fragmentation pattern for this compound is presented in the table below, illustrating the expected fragment ions and their elemental compositions, which would be confirmed by HRMS.

Hypothetical High-Resolution Mass Spectrometry Data for this compound

| m/z (calculated) | Formula | Fragment Description |

| 183.0775 | C₉H₁₂FN₂O⁺ | [M+H]⁺ |

| 126.0350 | C₅H₄FNO⁺ | Loss of azetidine |

| 98.0244 | C₅H₃FO⁺ | Subsequent loss of N₂ from fluoropyridine ring |

| 57.0573 | C₃H₇N⁺ | Azetidine fragment |

This predictive analysis underscores the power of mass spectrometry in structural elucidation. Experimental verification using tandem mass spectrometry (MS/MS) would be essential to confirm these pathways and provide a detailed understanding of the molecule's gas-phase chemistry.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

The precise three-dimensional arrangement of atoms and molecules in the solid state can be definitively determined by single-crystal X-ray crystallography. Although a crystal structure for this compound has not been reported in the crystallographic databases, we can hypothesize its potential solid-state characteristics based on the known structural features of related fluoropyridine and azetidine derivatives.

The molecule possesses several features that are likely to dictate its crystal packing and intermolecular interactions. The fluoropyridine ring provides a planar, aromatic system capable of engaging in π-π stacking interactions. The fluorine substituent can participate in weak hydrogen bonds and other electrostatic interactions. The azetidine ring, with its secondary amine, is a potent hydrogen bond donor, while the ether oxygen and the pyridine nitrogen can act as hydrogen bond acceptors.

A hypothetical set of crystallographic parameters for this compound is presented below to illustrate the type of information that would be obtained from an X-ray diffraction study.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Z | 4 |

| R-factor | < 0.05 |

The determination of the crystal structure of this compound would provide invaluable insights into its conformational preferences and the nature of its non-covalent interactions, which are crucial for understanding its physical properties and potential applications in materials science and medicinal chemistry.

Future Directions and Unexplored Avenues for 2 Azetidin 3 Yloxy 3 Fluoropyridine Research

Development of Novel and Sustainable Synthetic Pathways

Current synthetic routes to 2-(Azetidin-3-yloxy)-3-fluoropyridine and its analogs often rely on nucleophilic aromatic substitution (SNAr) reactions. While effective, these methods can present limitations regarding substrate scope and environmental impact. Future research should prioritize the development of more efficient, sustainable, and versatile synthetic strategies.

Key areas for exploration include:

Greener Synthesis: Investigating the use of environmentally benign solvents, lower reaction temperatures, and recyclable catalysts to reduce the ecological footprint of the synthesis.

Flow Chemistry: The application of continuous flow technologies could offer significant advantages, including enhanced reaction control, improved safety, and facile scalability. nih.gov An autonomous self-optimizing flow machine has already been successfully used for the synthesis of pyridine (B92270)–oxazoline (PyOX) ligands, demonstrating the potential of this approach for pyridine derivatives. researchgate.net

Catalytic Cross-Coupling: Exploring novel palladium-catalyzed cross-coupling reactions could provide alternative and more flexible routes to the azetidinyl-pyridine ether linkage. evitachem.com

Late-Stage Functionalization: Developing methods for the late-stage introduction of the azetidin-3-yloxy group or the fluorine atom onto a pre-functionalized pyridine core would be highly valuable for generating diverse compound libraries.

| Synthetic Approach | Potential Advantages | Relevant Research Area |

| Green Chemistry | Reduced environmental impact, increased safety | Sustainable synthesis |

| Flow Chemistry | Improved control, scalability, and safety | Process chemistry, automation nih.govresearchgate.net |

| Catalytic Methods | Milder reaction conditions, broader substrate scope | Organometallic chemistry |

| Late-Stage Functionalization | Rapid diversification of molecular scaffolds | Medicinal chemistry |

Exploration of Unconventional Reactivity and Catalysis

The unique combination of a strained four-membered ring, an electron-deficient fluoropyridine system, and a nucleophilic nitrogen atom within the azetidine (B1206935) moiety suggests that this compound could exhibit unconventional reactivity.

Future investigations could focus on:

Ring-Opening Reactions: The inherent ring strain of the azetidine could be exploited in strain-release reactions to generate novel, more complex molecular architectures.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine or azetidine rings would provide a powerful tool for rapid structural modification, bypassing the need for pre-functionalized starting materials.

Catalyst Development: The compound itself, or its derivatives, could serve as a ligand for transition metal catalysis. The chiral center in substituted azetidine analogs could be leveraged for asymmetric catalysis.

Photocatalysis and Electrocatalysis: These emerging fields could unlock novel reaction pathways that are not accessible through traditional thermal methods, potentially leading to the discovery of unprecedented transformations. researchgate.net

Integration with High-Throughput Synthesis and Automated Discovery Platforms

The increasing demand for large and diverse chemical libraries in drug discovery necessitates the integration of synthetic chemistry with high-throughput and automated platforms. rsc.orgresearchgate.net The structural framework of this compound is well-suited for such approaches.

Future directions in this area include:

Automated Library Generation: Developing robust, automated protocols for the synthesis of libraries of this compound analogs with variations at multiple positions on both the pyridine and azetidine rings. nih.govacs.org Programmable chemical reaction platforms, such as the Chemputer, have demonstrated the capability to produce focused libraries in coordination chemistry, a methodology that could be adapted for heterocyclic synthesis. nih.gov

Miniaturization and Parallel Synthesis: Employing microreactors and parallel synthesis techniques to rapidly generate and screen a multitude of derivatives for desired biological activities.

Self-Optimizing Systems: Utilizing machine learning algorithms to guide reaction optimization in real-time, thereby accelerating the discovery of optimal reaction conditions and novel compounds. researchgate.net

Advanced Theoretical Predictions for Structure and Reactivity

Computational chemistry and theoretical predictions offer powerful tools for understanding and predicting the properties of molecules, guiding experimental design and saving valuable resources. chemrxiv.org

For this compound, future theoretical studies could focus on:

Quantum Mechanical Calculations: Employing density functional theory (DFT) and other quantum mechanical methods to predict key properties such as molecular geometry, electronic structure, and reaction energetics. nih.govnih.gov Such calculations can be instrumental in predicting fluorophore performance and understanding non-radiative decay mechanisms. nih.gov

Reactivity Prediction: Computational modeling can be used to predict the most likely sites of reaction and to elucidate the mechanisms of novel transformations.

Pharmacophore Modeling: In silico screening and pharmacophore modeling can guide the design of new derivatives with enhanced biological activity and improved pharmacokinetic profiles. The integration of quantum chemistry pre-training into deep learning models has shown promise in more accurately predicting ADMET properties. openreview.netpurdue.edu

| Computational Method | Application in Research | Potential Impact |

| Quantum Mechanics (QM) | Prediction of electronic properties, reaction mechanisms | Guide for synthetic efforts, understanding of reactivity nih.govnih.gov |

| Molecular Dynamics (MD) | Conformational analysis, binding simulations | Rational design of bioactive molecules |

| Machine Learning (ML) | ADMET prediction, reaction optimization | Accelerated drug discovery, improved success rates openreview.netpurdue.edu |

Design of Research Probes for Chemical Biology Investigations

Chemical probes are indispensable tools for dissecting biological pathways and validating drug targets. nih.gov The unique structural features of this compound make it an attractive scaffold for the development of such probes.

Promising avenues for research include:

Fluorescent Probes: The fluoropyridine moiety could be further functionalized or incorporated into larger fluorescent systems to create probes for biological imaging. The design of such probes can be guided by quantum-mechanical predictions to optimize their photophysical properties. nih.govnih.gov

Photoaffinity Probes: Introduction of a photoreactive group would allow for the covalent labeling and subsequent identification of the biological targets of bioactive derivatives.

Bifunctional Probes: Designing molecules that incorporate a this compound-based recognition element alongside a reporter tag (e.g., biotin, alkyne) for pull-down experiments and target identification. cuny.edu

PET Imaging Agents: The fluorine atom could be replaced with the radionuclide fluorine-18 (B77423) to generate positron emission tomography (PET) imaging agents for in vivo studies.

The development of such chemical biology tools would not only expand the utility of this compound but also contribute to a deeper understanding of the biological systems in which its derivatives are active. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(Azetidin-3-yloxy)-3-fluoropyridine, and how do structural features influence reaction design?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Nucleophilic displacement : The azetidine-3-ol group can react with a halogenated pyridine precursor (e.g., 3-fluoro-2-chloropyridine) under basic conditions (e.g., K₂CO₃ in DMF) .

- Coupling strategies : Suzuki-Miyaura cross-coupling could introduce the azetidinyloxy moiety using a boronic ester derivative of azetidine .

Key considerations : The electron-withdrawing fluorine at position 3 on the pyridine ring may reduce nucleophilicity at adjacent positions, necessitating higher temperatures or stronger bases. The azetidine’s strained ring increases reactivity compared to larger heterocycles like piperidine .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the azetidine ring’s connectivity and fluorine’s electronic effects (e.g., deshielding of adjacent protons) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves stereochemistry and spatial arrangement of the azetidinyloxy group .

Q. What purification methods are optimal for isolating this compound?

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate polar byproducts.

- Recrystallization : Ethanol/water mixtures exploit solubility differences.

- HPLC : For high-purity requirements (>99%), reverse-phase HPLC with acetonitrile/water is recommended .

Advanced Research Questions

Q. How does the azetidin-3-yloxy group influence reactivity in substitution reactions compared to other ethers?

The azetidine’s small ring strain enhances nucleophilic displacement at the pyridine’s oxygen-linked carbon. For example:

- In amine substitution reactions, azetidinyloxy groups react faster than tetrahydrofuran or tetrahydropyran derivatives due to ring strain .

- Steric hindrance from the azetidine’s 3-position substitution may limit access to bulky electrophiles. Computational modeling (DFT) can predict transition-state geometries .

Q. How can computational modeling guide the design of this compound derivatives for biological targets?

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like kinases. Fluorine’s electronegativity may enhance hydrogen bonding with active-site residues .

- Pharmacokinetic modeling : Tools like SwissADME estimate logP (lipophilicity) and metabolic stability. Fluorine often improves blood-brain barrier penetration .

Q. How should researchers resolve contradictory bioassay data for this compound?

- Control experiments : Verify purity via HPLC and eliminate impurities (e.g., residual solvents) that may interfere with assays .

- Dose-response curves : Test multiple concentrations to identify non-linear effects.

- Assay replication : Use orthogonal methods (e.g., enzymatic vs. cell-based assays) to confirm activity .

Q. What solvent systems optimize yields in azetidinyloxy-pyridine coupling reactions?

- Polar aprotic solvents : DMF or DMSO enhance nucleophilicity of azetidine-3-ol.

- Temperature effects : Reactions in DMF at 80–100°C typically achieve >70% yield, while THF at reflux may require longer durations .

- Base selection : K₂CO₃ is preferred over NaOH for milder conditions, reducing side reactions .

Q. How does the fluorine substituent at position 3 affect metabolic stability?

Q. What are the stability profiles of this compound under varying pH and temperature?

Q. Which alternative coupling reactions (beyond Suzuki-Miyaura) are feasible for modifying the pyridine core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.